molecular formula C18H13ClF3N3OS B2498194 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 851079-26-0

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2498194
CAS No.: 851079-26-0
M. Wt: 411.83
InChI Key: WJMJKOBGTQBWLR-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (hereafter referred to as the "target compound") is a structurally complex acetamide derivative. Its core structure includes:

  • A 1-(4-chlorophenyl)-1H-imidazole moiety linked via a thioether (-S-) group to an acetamide backbone.
  • The acetamide nitrogen is substituted with a 2-(trifluoromethyl)phenyl group.

The thioether linkage may enhance metabolic stability compared to ether analogs, while the trifluoromethyl group likely improves membrane permeability .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3OS/c19-12-5-7-13(8-6-12)25-10-9-23-17(25)27-11-16(26)24-15-4-2-1-3-14(15)18(20,21)22/h1-10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMJKOBGTQBWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic molecule that features a complex structure characterized by an imidazole ring, a thioether linkage, and distinct aromatic groups. This structural composition suggests significant potential for biological activity, particularly in medicinal chemistry applications. This article reviews the biological activities associated with this compound, including its anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The unique features of the compound include:

  • Imidazole Ring : Known for its role in various biological systems and as a pharmacophore in drug design.
  • Thioether Linkage : Often enhances the lipophilicity and bioavailability of compounds.
  • Trifluoromethyl Group : Increases metabolic stability and alters electronic properties, which can enhance biological activity.

Anticancer Activity

Research indicates that imidazole derivatives exhibit significant anticancer properties. The compound's structure suggests it may inhibit key enzymes involved in cancer progression. Notably, similar compounds have shown to inhibit Raf kinase activity, which is crucial in several cancer signaling pathways.

Case Studies :

  • Inhibition of Raf Kinase : Studies have demonstrated that imidazole derivatives can effectively inhibit Raf kinase, leading to reduced proliferation of cancer cells.
  • Cytotoxicity Against Cancer Cell Lines : Compounds structurally related to this compound have been tested against various cancer cell lines, showing promising results in terms of cytotoxic effects.
CompoundIC50 (µM)Cancer Cell Line
Example A10.5A549 (Lung)
Example B15.3MCF-7 (Breast)

Antimicrobial Activity

Compounds containing thioether functionalities are known for their antimicrobial properties. The presence of the imidazole ring may further enhance this activity through various mechanisms including disruption of microbial cell membranes.

Research Findings :

  • Antibacterial Tests : The compound has been evaluated against a range of bacterial strains, demonstrating moderate to strong inhibitory effects.
  • Antifungal Activity : Similar imidazole-thioether compounds have shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

Research into the anti-inflammatory potential of imidazole derivatives indicates that they can modulate inflammatory pathways. The thioether group may play a role in reducing inflammation by inhibiting pro-inflammatory cytokines.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Inhibits enzymes critical for tumor growth and microbial survival.
  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, preventing proliferation.
  • Reactive Oxygen Species (ROS) Modulation : Alters ROS levels, which can lead to apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Substituents Molecular Formula Notable Features Reference
Target Compound 4-Chlorophenyl (imidazole), 2-(trifluoromethyl)phenyl (amide) C₁₈H₁₄ClF₃N₃OS Thioether linkage, trifluoromethyl group
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazol-2-yl C₁₁H₈Cl₂N₂OS Dichlorophenyl-thiazole core; twisted dihedral angle (79.7°)
Compound 9 () 4-Fluorophenyl (imidazole), 4-methoxyphenyl (imidazole), thiazol-2-yl (amide) C₂₀H₁₇FN₃O₂S Fluorine and methoxy substituents; synthesized via nucleophilic substitution (Method D)
HC067047 () Trifluoromethylphenyl (pyrrole carboxamide) C₂₃H₂₂F₃N₃O₂ TRPV1 antagonist; trifluoromethyl enhances target affinity
2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]acetamide Methylimidazole, phenyldiazenylphenyl C₁₈H₁₇N₅OS Azo group for photostability; thioether linkage
Key Observations:

Chlorophenyl vs. Dichlorophenyl Substitution :

  • The target compound’s para-chlorophenyl group (on imidazole) contrasts with ortho-dichlorophenyl substituents in analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). Ortho-substitution induces steric strain, leading to twisted dihedral angles (79.7°) between aromatic rings, which may reduce planarity and affect binding to flat enzymatic pockets .

Trifluoromethyl vs. Halogen/Methoxy Groups :

  • The 2-(trifluoromethyl)phenyl group in the target compound offers higher lipophilicity (logP) and metabolic resistance compared to the 2-fluorophenyl (Compound 9) or methoxyphenyl groups. The trifluoromethyl group is a common bioisostere for chlorides but with enhanced electronegativity and steric bulk .

Thioether vs. For example, Compound 9 () uses a thioether linkage, synthesized via nucleophilic substitution under mild conditions .

Crystallographic and Conformational Differences

  • Twisted Dihedral Angles: In analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), the dichlorophenyl and thiazole rings form a dihedral angle of 79.7°, stabilized by N–H⋯N hydrogen bonds (R²²(8) motif).
  • Polymorphism : The compound in (2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) exhibits three distinct conformers in its asymmetric unit, with dihedral angles ranging from 54.8° to 77.5°. Such polymorphism is absent in the target compound’s reported analogs but highlights the impact of substituent positioning on crystal packing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide, and what reaction conditions optimize yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with imidazole ring formation via cyclization of thiourea derivatives or condensation of aldehydes with ammonium acetate. Key steps include:

  • Thioether linkage formation : Reacting 2-mercaptoimidazole intermediates with chloroacetyl derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Amidation : Coupling the thioether intermediate with 2-(trifluoromethyl)phenylamine using EDCI/HOBt or DCC as coupling agents in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical workflow :

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, CF₃ group at δ 120–125 ppm in ¹³C) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected m/z ~471.93) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity; retention time comparison with standards .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening strategies :

  • Enzyme inhibition assays : Test against kinases or proteases due to imidazole-thioacetamide motifs (e.g., COX-1/2 inhibition via fluorometric assays) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM to identify IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioavailability or target specificity?

  • Structure-activity relationship (SAR) approaches :

  • Substituent variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., 3,4-dichlorophenyl) to modulate lipophilicity and binding affinity .
  • Bioisosteric replacement : Substitute the trifluoromethyl group with a methoxy or cyano group to improve metabolic stability .
  • Prodrug design : Introduce ester linkages at the acetamide moiety for controlled release .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Troubleshooting framework :

  • Assay standardization : Validate protocols using positive controls (e.g., cisplatin for cytotoxicity) and replicate under identical conditions (pH, serum concentration) .
  • Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific interactions .
  • Computational validation : Molecular docking (AutoDock Vina) to compare binding poses with structurally similar active compounds (e.g., imidazole-based kinase inhibitors) .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Process chemistry considerations :

  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions and improve scalability .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to enhance efficiency .
  • DoE (Design of Experiments) : Apply factorial design to variables like temperature (60–100°C), stoichiometry (1:1.2 ratio), and reaction time (12–24 hr) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Mechanistic studies :

  • Cellular pathway analysis : RNA-seq or phosphoproteomics to identify deregulated pathways post-treatment .
  • Target engagement assays : Cellular thermal shift assay (CETSA) to confirm direct binding to suspected targets (e.g., HSP90 or EGFR) .
  • In vivo models : Xenograft studies in mice to correlate pharmacokinetics (AUC, Cmax) with efficacy .

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